9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride
Description
Properties
CAS No. |
793717-31-4 |
|---|---|
Molecular Formula |
C15H11Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
9-(2-chloroethyl)carbazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H11Cl2NO/c16-7-8-18-13-4-2-1-3-11(13)12-9-10(15(17)19)5-6-14(12)18/h1-6,9H,7-8H2 |
InChI Key |
OKIYHPLKDUYVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCl)C=CC(=C3)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride typically involves the chlorination of 9-(2-chloroethyl)-9H-carbazole followed by the introduction of the carbonyl chloride group. One common method includes:
Chlorination: 9-(2-Chloroethyl)-9H-carbazole is treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of 9-(2-substituted)-9H-carbazole derivatives.
Oxidation: Formation of 9-(2-chloroethyl)-9H-carbazole-3-carboxylic acid.
Reduction: Formation of 9-(2-chloroethyl)-9H-carbazole-3-alcohol.
Scientific Research Applications
Biological Activities
Research indicates that carbazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Compounds similar to 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride have shown promising results in inhibiting tumor growth. For instance, derivatives have been studied for their effects on melanoma cells, demonstrating the ability to induce apoptosis through the reactivation of the p53 pathway .
- Antimicrobial Properties : Some carbazole derivatives have been reported to possess antimicrobial activities, making them potential candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The anti-inflammatory potential of carbazole compounds has been recognized, with studies suggesting their efficacy in reducing inflammation markers in various models.
Therapeutic Potential
Given its biological activities, this compound holds significant promise for therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
- Neuropathic Pain Management : As a potential cannabinoid receptor modulator, it may provide new avenues for treating chronic pain conditions.
- Antimicrobial Agents : Its antimicrobial properties could lead to new treatments for infections resistant to current antibiotics.
Case Studies
Several studies highlight the efficacy of carbazole derivatives:
- A study demonstrated that a related carbazole derivative effectively inhibited the growth of melanoma cells by promoting apoptosis without affecting normal melanocytes .
- Research into cannabinoid receptor interactions revealed that certain carbazole derivatives could serve as selective agonists, suggesting their role in pain management therapies .
Mechanism of Action
The mechanism of action of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride involves its ability to interact with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Substituent Analysis and Functional Group Reactivity
The table below compares the substituents and functional groups of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride with structurally related carbazole derivatives:
Key Observations:
- Reactivity : The carbonyl chloride group in the target compound exhibits higher reactivity toward nucleophiles compared to ketones (e.g., 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole) or nitriles (e.g., 9-p-Tolyl-3-carbonitrile). This makes it superior for synthesizing amides or esters .
- Leaving Group Ability : The 2-chloroethyl group at the 9-position is less reactive in substitution reactions compared to the 2-bromoethyl analog (), where bromine is a better leaving group .
- Electronic Effects : Electron-withdrawing groups (e.g., nitrile, carbonyl chloride) enhance the electrophilic character of the carbazole core, influencing optoelectronic properties and reaction pathways .
Biological Activity
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This compound features a carbazole core, which is known for its diverse biological activities, and the presence of a chloroethyl group, which is characteristic of alkylating agents that can disrupt DNA function in cancer cells. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₄ClN
- Molecular Weight : 292.16 g/mol
- Structure : The compound comprises a carbazole backbone with a chloroethyl substituent and a carbonyl chloride functional group.
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The chloroethyl moiety acts as an alkylating agent, leading to DNA damage and subsequent apoptosis in cancer cells. The proposed mechanism involves:
- DNA Interaction : Binding to DNA, causing strand breaks and inhibiting replication.
- Caspase Activation : Inducing apoptosis through the activation of caspases, which are crucial for programmed cell death.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound has shown effectiveness against various cancer cell lines, including melanoma and breast cancer cells. It induces apoptosis at low concentrations, demonstrating selectivity towards cancerous cells while sparing normal cells .
- In vivo Studies : Animal models have confirmed that treatment with this compound reduces tumor growth significantly without noticeable toxicity to normal tissues .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other carbazole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9-Ethyl-9H-carbazole-3-carbaldehyde | Ethyl group at the 9-position | Strongly inhibits melanoma cell growth |
| 4-Methoxy-9H-carbazole-3-carbonyl chloride | Methoxy group at position 4 | Exhibits different solubility and reactivity |
| 1-(2-Chloroethyl)-1H-indole | Indole core with a chloroethyl group | Different heterocyclic structure alters activity |
Study on Melanoma Cells
A notable study evaluated the effects of a structurally similar carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), on melanoma cells. ECCA was found to induce apoptosis significantly in both BRAF-mutated and wild-type melanoma cells, enhancing caspase activity without affecting normal melanocytes . This indicates that derivatives like this compound may share similar pathways in targeting cancer cells.
Anti-inflammatory Activity
Research has also explored the anti-inflammatory properties of related carbazole compounds. For instance, certain derivatives demonstrated potent inhibition of neutrophil degranulation at concentrations significantly lower than standard controls . While not directly studied for this compound, these findings suggest potential for broader therapeutic applications beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
